molecular formula C25H19ClN2O3S B295585 (2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B295585
M. Wt: 462.9 g/mol
InChI Key: YEGXGRFBRLICEL-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a thiazolo-benzimidazole derivative that exhibits promising biological activities, making it a subject of intense research.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and protect against DNA damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its broad range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to elucidate its biological effects fully.

Future Directions

There are several future directions for research on (2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One possible direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its interactions with other compounds and signaling pathways to gain a better understanding of its mechanism of action. Additionally, further research could focus on developing more efficient synthesis methods to obtain higher yields of the compound.

Synthesis Methods

The synthesis of (2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 4-chlorophenol, 3-bromopropylamine hydrobromide, 2-mercapto-benzimidazole, and 3-formylsalicylic acid in the presence of a base and a solvent. The resulting product is purified through recrystallization to obtain a pure compound.

Scientific Research Applications

(2Z)-2-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, anticancer, antifungal, and antibacterial properties. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress.

Properties

Molecular Formula

C25H19ClN2O3S

Molecular Weight

462.9 g/mol

IUPAC Name

(2Z)-2-[[3-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H19ClN2O3S/c26-18-9-11-19(12-10-18)30-13-4-14-31-20-6-3-5-17(15-20)16-23-24(29)28-22-8-2-1-7-21(22)27-25(28)32-23/h1-3,5-12,15-16H,4,13-14H2/b23-16-

InChI Key

YEGXGRFBRLICEL-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCCCOC5=CC=C(C=C5)Cl)/S3

SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCCCOC5=CC=C(C=C5)Cl)S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCCCOC5=CC=C(C=C5)Cl)S3

Origin of Product

United States

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